N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylphenyl)acetamide
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Overview
Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylphenyl)acetamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by its complex structure, which includes benzoyl, phenyl, and ethylphenyl groups attached to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Benzoyl and Phenyl Groups: The benzoyl and phenyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions.
Attachment of the Acetamide Group: The final step involves the acylation of the thiazole ring with 4-ethylphenylacetic acid under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-benzoyl-5-phenylthiazol-2-yl)-2-(4-methylphenyl)acetamide
- N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-isopropylphenyl)acetamide
Uniqueness
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylphenyl)acetamide is unique due to its specific combination of functional groups and its potential reactivity. The presence of the ethyl group on the phenyl ring may influence its chemical properties and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2S/c1-2-18-13-15-19(16-14-18)17-22(29)27-26-28-23(20-9-5-3-6-10-20)25(31-26)24(30)21-11-7-4-8-12-21/h3-16H,2,17H2,1H3,(H,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFPUXMDVSZFLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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